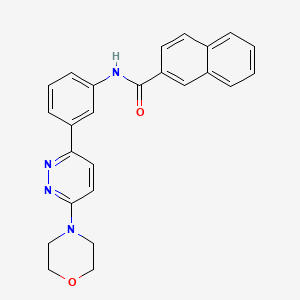

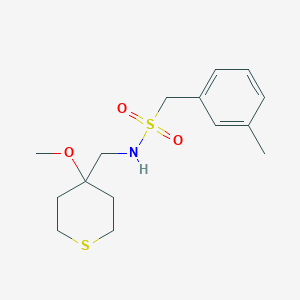

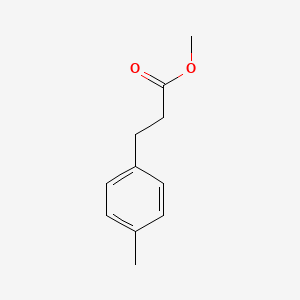

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSEA is a sulfhydryl-reactive compound that has been used extensively in biochemical and physiological studies.

Scientific Research Applications

Enzymatic Activity and Mechanisms

Research on compounds structurally related to N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide has provided insights into various biochemical processes, including enzymatic activity and mechanisms. For instance, studies on methanogenic archaea enzymes, such as N5-Methyltetrahydromethanopterin:coenzyme M methyltransferase, reveal intricate details about methane formation from CO2 and acetate, highlighting the enzyme's role in energy conservation and its complex composition (Gärtner et al., 1993). This research underlines the broader applications of understanding enzymatic functions and their potential in biotechnological advancements.

Chemical Synthesis and Modifications

Advancements in chemical synthesis techniques have been demonstrated, such as the efficient conversion of hindered carboxylic acids to N-methoxy-N-methyl amides, showcasing the methodology's applicability in producing key intermediates for further chemical transformations (Woo et al., 2004). Such methodologies contribute to the development of novel compounds with potential applications in various scientific fields, including pharmaceuticals and materials science.

Material Science and Catalysis

Research has also explored the synthesis of coenzyme M analogues, providing valuable insights into their activity within the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This emphasizes the role of synthetic analogues in understanding and manipulating biological pathways (Gunsalus et al., 1978). Additionally, studies on the facile access to bicyclic sultams highlight innovative approaches to synthesizing complex molecular structures, which could have implications in drug design and material science (Rassadin et al., 2009).

properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S2/c1-13-4-3-5-14(10-13)11-21(17,18)16-12-15(19-2)6-8-20-9-7-15/h3-5,10,16H,6-9,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTGQDWXEYTZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCSCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

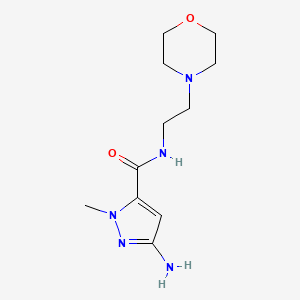

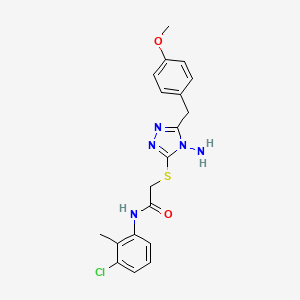

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)

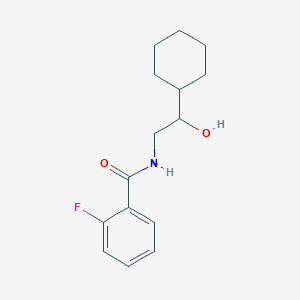

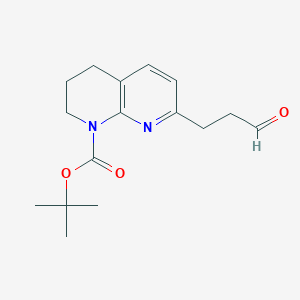

![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)

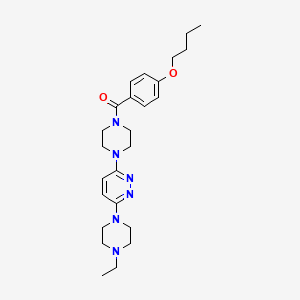

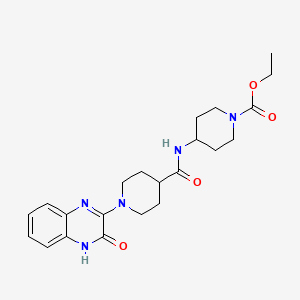

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)